molecular formula C13H14N4O3 B020069 6-amino-5-nitroso-2-(2-propoxyphenyl)-1H-pyrimidin-4-one CAS No. 57075-57-7

6-amino-5-nitroso-2-(2-propoxyphenyl)-1H-pyrimidin-4-one

Cat. No. B020069
CAS RN: 57075-57-7
M. Wt: 274.28 g/mol
InChI Key: QSSCXFWTBFEVMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-amino-5-nitroso-2-propargylsulfanyl-4(3H)-pyrimidinone, a related compound, has been achieved by oxidizing its nitroso group to a nitro group using tert-butyl hydroperoxide (Artem’eva & Petrova, 2022).

Molecular Structure Analysis

Molecular structure studies reveal significant polarization in the electronic structures of pyrimidinone molecules. Intramolecular N-H...O hydrogen bonds are common, contributing to the stability and distinct molecular shape of these compounds. The presence of nitroso groups in these structures results in extensive charge-assisted hydrogen bonding (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

Chemical reactions of similar pyrimidin-4-ones involve aminolysis and interactions with various amines and thiols, leading to the formation of diverse derivatives. These reactions are often influenced by the steric and electronic properties of the substituents on the pyrimidine ring (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007).

Physical Properties Analysis

Pyrimidin-4-ones typically exhibit polymorphism, indicating variations in physical properties depending on the molecular arrangement in the solid state. These properties are influenced by factors like hydrogen bonding and molecular polarization, which dictate the crystal structure and solubility (Glidewell, Low, Marchal, & Quesada, 2003).

properties

IUPAC Name

4-amino-5-nitroso-2-(2-propoxyphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-2-7-20-9-6-4-3-5-8(9)12-15-11(14)10(17-19)13(18)16-12/h3-6H,2,7H2,1H3,(H3,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSCXFWTBFEVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C2=NC(=C(C(=O)N2)N=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482606
Record name 6-Amino-5-nitroso-2-(2-propoxyphenyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-5-nitroso-2-(2-propoxyphenyl)-1H-pyrimidin-4-one

CAS RN

57075-57-7
Record name 6-Amino-5-nitroso-2-(2-propoxyphenyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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